Cas no 87128-27-6 (4-(hydroxymethyl)benzamide)

4-(hydroxymethyl)benzamide structure
4-(hydroxymethyl)benzamide structure
Nome del prodotto:4-(hydroxymethyl)benzamide
Numero CAS:87128-27-6
MF:C8H9NO2
MW:151.162562131882
MDL:MFCD11643153
CID:838938
PubChem ID:584760

4-(hydroxymethyl)benzamide Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzamide, 4-(hydroxymethyl)-
    • (4-HYDROXYMETHYL)-BENZAMIDE
    • 4-(hydroxymethyl)benzamide
    • Benzamide, 4-(hydroxymethyl)- (9CI)
    • (4-hydroxymethyl)benzamide
    • 4-Hydroxymethyl-benzamid
    • 4-Hydroxymethyl-benzoesaeure-amid
    • 4-hydroxymethyl-benzoic acid amide
    • 4-(Hydroxymethyl)benzamide (ACI)
    • CS-0162592
    • 4-(hydroxymethyl)-Benzamide
    • 87128-27-6
    • ALBB-036361
    • DTXSID90342820
    • SB85085
    • SCHEMBL873232
    • p-hydroxymethyl benzamide
    • 4-Hydroxymethylbenzamide
    • AKOS008937861
    • DB-076852
    • EN300-138314
    • BS-17690
    • D82598
    • Z33545420
    • MFCD11643153
    • MDL: MFCD11643153
    • Inchi: 1S/C8H9NO2/c9-8(11)7-3-1-6(5-10)2-4-7/h1-4,10H,5H2,(H2,9,11)
    • Chiave InChI: CBNMHHVYVQEPCW-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=CC(CO)=CC=1)N

Proprietà calcolate

  • Massa esatta: 151.06300
  • Massa monoisotopica: 151.063328530g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 2
  • Complessità: 139
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 63.3Ų
  • XLogP3: 0.3

Proprietà sperimentali

  • Densità: 1.2±0.1 g/cm3
  • Punto di ebollizione: 356.6±25.0 °C at 760 mmHg
  • Punto di infiammabilità: 169.4±23.2 °C
  • PSA: 63.32000
  • LogP: 0.97810
  • Pressione di vapore: 0.0±0.8 mmHg at 25°C

4-(hydroxymethyl)benzamide Informazioni sulla sicurezza

4-(hydroxymethyl)benzamide Dati doganali

  • CODICE SA:2924299090
  • Dati doganali:

    Codice doganale cinese:

    2924299090

    Panoramica:

    2924299090. Altre amidi cicliche(compresi i carbammati ciclici)(compresi i loro derivati e i loro sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso, imballaggio

    Riassunto:

    2924299090. altre amidi cicliche (compresi i carbammati ciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

4-(hydroxymethyl)benzamide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-138314-2.5g
4-(hydroxymethyl)benzamide
87128-27-6 95%
2.5g
$394.0 2023-06-08
Cooke Chemical
BD3846246-100mg
4-(Hydroxymethyl)benzamide
87128-27-6 95%
100mg
RMB 399.20 2025-02-21
abcr
AB334146-1 g
4-(Hydroxymethyl)-benzamide; .
87128-27-6
1g
€338.40 2022-03-03
eNovation Chemicals LLC
D769707-250mg
BENZAMIDE, 4-(HYDROXYMETHYL)-
87128-27-6 95%
250mg
$330 2024-06-07
Chemenu
CM115954-5g
4-(Hydroxymethyl)benzamide
87128-27-6 95%
5g
$*** 2023-05-29
Enamine
EN300-138314-0.5g
4-(hydroxymethyl)benzamide
87128-27-6 95%
0.5g
$169.0 2023-06-08
Enamine
EN300-138314-5.0g
4-(hydroxymethyl)benzamide
87128-27-6 95%
5g
$689.0 2023-06-08
Cooke Chemical
BD3846246-250mg
4-(Hydroxymethyl)benzamide
87128-27-6 95%
250mg
RMB 595.20 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1233232-1g
4-(Hydroxymethyl)benzamide
87128-27-6 97%
1g
¥4273.00 2024-04-27
Enamine
EN300-138314-0.05g
4-(hydroxymethyl)benzamide
87128-27-6 95%
0.05g
$50.0 2023-06-08

4-(hydroxymethyl)benzamide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
Riferimento
Efficient route to deuterated aromatics by the deamination of anilines
Burglova, Kristyna; et al, Organic Letters, 2016, 18(14), 3342-3345

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Bis(dibenzylideneacetone)palladium ,  [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine Solvents: 1,4-Dioxane ,  Water ;  24 h, reflux
Riferimento
Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate
Murai, Norio; et al, Organic Letters, 2012, 14(5), 1278-1281

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Borate(1-), amidotrihydro-, sodium, (T-4)- Solvents: Tetrahydrofuran ;  < 5 min, rt
1.2 Solvents: Water ;  15 min, rt
Riferimento
Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes
Guo, Yu ; et al, Nature Communications, 2021, 12(1),

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Dimethylformamide ;  2 h, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
Riferimento
Efficient route to deuterated aromatics by the deamination of anilines
Burglova, Kristyna; et al, Organic Letters, 2016, 18(14), 3342-3345

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide ,  Water Catalysts: (OC-6-42)-Bromodicarbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)et… Solvents: 1,4-Dioxane ;  16 h, 110 °C
Riferimento
Hydration of Nitriles Enabled by PNP-manganese Pincer Catalyst
Wen, Xiaoting; et al, Asian Journal of Organic Chemistry, 2022, 11(4),

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
Riferimento
Combined Catalytic System of Scandium Triflate and Boronic Ester for Amide Bond Cleavage
Kita, Yusuke; et al, Advanced Synthesis & Catalysis, 2013, 355(17), 3391-3395

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Trifluoromethanesulfonic anhydride ,  Ammonium hydroxide Solvents: Dichloromethane ,  Water ;  30 min, -10 °C; 4 h, -10 °C
Riferimento
Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles
Rana, Anil; et al, SynOpen, 2018, 2(2), 0180-0191

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: NADH Catalysts: Cytochrome P450 199A4 Solvents: Ethanol ,  Water ;  pH 7.4, 30 °C
Riferimento
The Stereoselective Oxidation of para-Substituted Benzenes by a Cytochrome P450 Biocatalyst
Chao, Rebecca R.; et al, Chemistry - A European Journal, 2021, 27(59), 14765-14777

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  28 h, rt
1.2 Reagents: Sodium carbonate ;  neutralized, rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
Riferimento
Combined Catalytic System of Scandium Triflate and Boronic Ester for Amide Bond Cleavage
Kita, Yusuke; et al, Advanced Synthesis & Catalysis, 2013, 355(17), 3391-3395

Metodo di produzione 10

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  0 °C; 14 h, 50 °C; 50 °C → 0 °C
1.2 Reagents: Potassium bifluoride ;  0 °C
1.3 Reagents: Water ;  1.5 h, 0 °C; 30 min, rt
2.1 Reagents: Sodium carbonate Catalysts: Bis(dibenzylideneacetone)palladium ,  [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine Solvents: 1,4-Dioxane ,  Water ;  24 h, reflux
Riferimento
Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate
Murai, Norio; et al, Organic Letters, 2012, 14(5), 1278-1281

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  1.5 h, -78 °C; 1.5 h, -78 °C; 2 h, rt; 0 °C
1.2 Reagents: Methanesulfonic acid ;  1 h, rt; 0 °C
1.3 1 h, rt
2.1 Solvents: Tetrahydrofuran ;  0 °C; 14 h, 50 °C; 50 °C → 0 °C
2.2 Reagents: Potassium bifluoride ;  0 °C
2.3 Reagents: Water ;  1.5 h, 0 °C; 30 min, rt
3.1 Reagents: Sodium carbonate Catalysts: Bis(dibenzylideneacetone)palladium ,  [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine Solvents: 1,4-Dioxane ,  Water ;  24 h, reflux
Riferimento
Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate
Murai, Norio; et al, Organic Letters, 2012, 14(5), 1278-1281

4-(hydroxymethyl)benzamide Raw materials

4-(hydroxymethyl)benzamide Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:87128-27-6)4-(hydroxymethyl)benzamide
A934734
Purezza:99%/99%
Quantità:1.0g/5.0g
Prezzo ($):347.0/682.0